molecular formula C12H8Cl2O3S2 B063379 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride CAS No. 175137-66-3

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride

Cat. No.: B063379
CAS No.: 175137-66-3
M. Wt: 335.2 g/mol
InChI Key: JOAKJQHALCTWCT-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride is a high-value, multi-functional chemical building block designed for advanced research applications. This compound integrates a reactive acyl chloride moiety with a sulfonyl-linked 4-chlorophenyl group on a 3-methylthiophene scaffold, making it an exceptionally versatile intermediate for synthetic organic and medicinal chemistry. Its primary research value lies in its role as a key precursor for the synthesis of amides, esters, and other derivatives, facilitating the rapid construction of complex molecular architectures.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3S2/c1-7-10(6-18-11(7)12(14)15)19(16,17)9-4-2-8(13)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAKJQHALCTWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380945
Record name 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-66-3
Record name 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes, which can be modified to yield 3-methylthiophene-2-carboxylic acid. In this reaction, a ketone (e.g., acetone) reacts with a nitrile (e.g., cyanoacetic acid) and elemental sulfur in the presence of a base such as morpholine.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or ethanol

  • Temperature : 80–100°C

  • Duration : 6–12 hours

  • Yield : 60–75%

Mechanistic Insight :
The reaction proceeds via a Knoevenagel condensation between the ketone and nitrile, followed by cyclization with sulfur to form the thiophene ring.

Introduction of the 4-chlorophenylsulfonyl group is achieved through sulfonylation using 4-chlorobenzenesulfonyl chloride. This step requires careful control to avoid over-sulfonylation or decomposition.

Optimized Sulfonylation Protocol

Reagents :

  • 3-Methylthiophene-2-carboxylic acid

  • 4-Chlorobenzenesulfonyl chloride (1.2 equiv)

  • Base: Pyridine or triethylamine (2.0 equiv)

Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–5°C (initial), then room temperature

  • Duration : 12–24 hours

  • Workup : Extraction with NaHCO₃, followed by column chromatography (silica gel, ethyl acetate/hexane)

Yield : 70–85%
Purity : ≥95% (HPLC)

Key Analytical Data :

ParameterValue
¹H NMR (CDCl₃) δ 7.8–7.6 (m, 4H, Ar-H), δ 2.5 (s, 3H, CH₃)
IR (cm⁻¹) 1705 (C=O), 1350, 1150 (S=O)

Carboxylation to Acid Precursor

The carboxylic acid group is introduced via carboxylation under high-pressure CO₂. This step is critical for subsequent conversion to the acyl chloride.

High-Pressure Carboxylation

Reagents :

  • Sulfonylated thiophene derivative

  • CO₂ gas (50–100 psi)

  • Catalyst: Cu(I) iodide or Pd(OAc)₂

Conditions :

  • Solvent : Dimethylacetamide (DMA)

  • Temperature : 120–150°C

  • Duration : 8–16 hours

  • Yield : 50–65%

Challenges :

  • Over-carboxylation can occur if CO₂ pressure exceeds 100 psi.

  • Catalyst loading must be optimized to prevent side reactions.

Conversion to Carbonyl Chloride

The final step involves converting the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Thionyl Chloride Method

Reagents :

  • 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid

  • SOCl₂ (3.0 equiv)

  • Catalyst: DMF (1–2 drops)

Conditions :

  • Solvent : Toluene or neat SOCl₂

  • Temperature : Reflux (70–80°C)

  • Duration : 2–4 hours

  • Workup : Removal of excess SOCl₂ under vacuum

Yield : 85–95%
Purity : ≥98% (GC-MS)

Reaction Monitoring :

  • Disappearance of the carboxylic acid O–H stretch (2500–3000 cm⁻¹) in IR confirms completion.

Oxalyl Chloride Method

Reagents :

  • Oxalyl chloride (2.5 equiv)

  • Solvent: DCM

Conditions :

  • Temperature : 0°C to room temperature

  • Duration : 1–2 hours

  • Advantage : Lower toxicity compared to SOCl₂

Yield : 80–90%

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost, safety, and environmental impact:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Solvent Recovery : Toluene and DCM are recycled via distillation.

  • Waste Management : SOCl₂ byproducts are neutralized with NaOH to form NaCl and SO₂.

Analytical Characterization Summary

TechniqueKey Findings
¹H NMR Aromatic protons at δ 7.6–8.1; CH₃ at δ 2.5
¹³C NMR Carbonyl C=O at δ 170; sulfonyl S=O at δ 55
MS (ESI) [M+H]⁺ at m/z 331.2
Elemental Analysis C 43.5%, H 2.7%, Cl 10.7% (theoretical)

Challenges and Mitigation Strategies

  • Sulfonylation Side Reactions : Use of excess base (triethylamine) minimizes sulfonic acid formation.

  • Acyl Chloride Purity : Distillation under reduced pressure removes residual SOCl₂.

  • Scale-Up Exotherms : Jacketed reactors maintain temperature during SOCl₂ addition.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic aromatic substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group in the presence of a base like triethylamine.

    Electrophilic aromatic substitution: Reagents such as bromine, chlorine, or nitrating agents can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Amides and esters: Formed from nucleophilic substitution reactions.

    Halogenated thiophenes: Resulting from electrophilic aromatic substitution.

    Thiophene sulfides: Produced from the reduction of the sulfonyl group.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride has several applications in scientific research:

    Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal chemistry: Investigated for its potential as a pharmacophore in drug development.

    Materials science: Employed in the design of novel materials with specific electronic or optical properties.

    Biological studies: Explored for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and carbonyl chloride groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

4-Chloropyridine-2-carbonyl Chloride Hydrochloride (Compound 4)

Structural Differences :

  • Core Heterocycle : Pyridine (aromatic, nitrogen-containing) vs. thiophene (sulfur-containing).
  • Substituents : Lacks the 4-chlorophenylsulfonyl and methyl groups present in the target compound.

Reactivity and Stability :

  • The target compound’s sulfonyl group further polarizes the carbonyl, enhancing electrophilicity but possibly destabilizing the molecule under hydrolytic conditions.

Spectroscopic Data :

  • ¹H-NMR : The methyl group in Compound 4 resonates at δ 3.04 (DMSO-d6), while the methyl group in the target compound would likely shift upfield or downfield depending on sulfonyl-induced deshielding .

4-(4-Aminophenylthio)-N-methylcarboxamide (Compound 5)

Functional Group Comparison :

  • Sulfide vs. Sulfonyl : Compound 5 features a thioether (–S–) linkage, which is less electron-withdrawing than the sulfonyl (–SO₂–) group in the target compound. This difference significantly impacts electronic distribution and reactivity.

Stability :

  • Sulfonyl groups enhance oxidative stability compared to thioethers, which are prone to oxidation. This makes the target compound more suitable for applications requiring long-term storage.

Acyl Chlorides with Alternative Aryl Groups

Example : 4-(Phenylsulfonyl)-3-methylthiophene-2-carbonyl chloride (hypothetical analog).

Electronic Effects :

  • The chloro substituent in the target compound enhances electrophilicity via inductive effects .

Comparative Data Table

Property/Compound 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl Chloride 4-Chloropyridine-2-carbonyl Chloride (Compound 4) 4-(4-Aminophenylthio)-N-methylcarboxamide (Compound 5)
Core Heterocycle Thiophene Pyridine Thiophene (modified)
Key Substituents 4-ClPh-SO₂, 3-Me, COCl 4-Cl, COCl 4-NH₂Ph-S, N-MeCONH₂
Electron Effects Strong EWG (SO₂), moderate EDG (Me) Moderate EWG (pyridine) Mild EDG (S–), EDG (NH₂)
Reactivity High (polarized COCl) Moderate Low (amide stability)
Synthetic Yield Not reported (inferred lower) 58% 87%
Stability Hydrolysis-sensitive Hydrolysis-sensitive Oxidatively sensitive (S–)

Analytical and Methodological Considerations

  • Chromatography : Methods similar to those in (e.g., HPLC with sodium perchlorate buffer at pH 2.7) could be adapted for analyzing the target compound, leveraging its sulfonyl group’s polarity for retention time tuning .
  • Spectroscopy : ¹³C-NMR would highlight the sulfonyl group’s impact on neighboring carbons (e.g., deshielding of the thiophene ring carbons) compared to Compound 5’s thioether-linked structure .

Biological Activity

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride, with the CAS number 175137-66-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C12H8Cl2O3S2
  • Molecular Weight : 335.2 g/mol
  • Melting Point : 131°C
  • Boiling Point : 501.4°C at 760 mmHg
  • Density : 1.51 g/cm³
  • Purity : Commonly available at 95% to 98% purity

These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various research applications.

Biological Activity Overview

Research has indicated that compounds with similar structures to this compound exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest significant potential.

Anticancer Activity

A study investigated the anticancer effects of sulfonamide derivatives, including compounds structurally related to this compound. The results demonstrated that these compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation .

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of sulfonamide derivatives. In vitro assays showed that these compounds could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases .

Antimicrobial Activity

Research on related thiophene derivatives has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound may contribute to its effectiveness against microbial pathogens through mechanisms such as disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxic effects on cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Safety and Handling

The safety data sheet for this compound indicates that it can cause burns upon contact with skin or eyes and may be harmful if inhaled or ingested. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be used in a well-ventilated area to minimize exposure risks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride?

  • Methodological Answer : The compound can be synthesized via acylation of thiophene derivatives with 4-chlorophenylsulfonyl precursors. A common approach involves converting carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride. For example, details a similar procedure where a sulfonylbenzoyl chloride derivative was synthesized by reacting a carboxylic acid with thionyl chloride. Key steps include maintaining anhydrous conditions, controlled temperature (0–5°C during acylation), and purification via recrystallization or column chromatography .

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization typically employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfonyl and carbonyl groups).
  • IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (S=O stretches) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., monoisotopic mass ~279.97 Da, as noted in ).
  • Elemental Analysis : To ensure purity (>98% as per ). Cross-reference with literature data (e.g., PubChem entries in ) for validation .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer : The compound is moisture-sensitive due to the reactive acyl chloride group. Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. and emphasize avoiding exposure to humidity, heat, or strong bases to prevent hydrolysis. Stability tests (TGA/DSC) under varying conditions are recommended for long-term studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electron density distribution, identifying electrophilic sites (e.g., carbonyl carbon). Molecular docking (AutoDock Vina) may predict interactions with biological targets, such as C3a receptors, as suggested by structurally related antagonists in . Solvent effects (PCM models) and transition-state analysis (IRC) refine reaction pathways .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in activity (e.g., cytotoxicity vs. receptor antagonism) may arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility Checks : Replicate assays using standardized protocols (e.g., ’s Bcl-2 inhibitor studies).
  • HPLC-Purity Correlation : Compare bioactivity across batches with varying purity (≥98% HPLC, as in ).
  • Metabolite Profiling : Use LC-MS () to identify degradation products interfering with assays .

Q. What role does this compound play in environmental metabolomics, particularly pesticide sorption studies?

  • Methodological Answer : highlights its detection in soil metabolomics via LC-MS, suggesting potential as a pesticide metabolite. To study sorption:

  • Batch Sorption Experiments : Mix compound with soil samples, measure residual concentration via UV-Vis or GC-MS.
  • Isotherm Modeling : Fit data to Freundlich/Langmuir models to quantify binding affinity.
  • Microbial Degradation Assays : Incubate with soil microbiomes and track degradation pathways using isotopic labeling .

Q. How can its reactivity be leveraged to design novel heterocyclic derivatives?

  • Methodological Answer : The acyl chloride group enables nucleophilic substitutions for generating amides, esters, or thioesters. For example:

  • Amide Coupling : React with amines (e.g., ’s phenylalanine acylation) using DCC/HOBt as coupling agents.
  • Cyclodehydration : Convert to oxazole/thiazole derivatives via reaction with ethyl carbonochloridate ().
  • Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to introduce aryl/heteroaryl groups at the thiophene ring .

Data Contradictions and Validation

  • Molecular Weight Discrepancies : reports an average mass of 281.15 g/mol, while cites a monoisotopic mass of 279.97 Da. Resolve by cross-checking HRMS data and isotopic distribution patterns.
  • Biological Activity : notes receptor antagonism in related compounds, but emphasizes cytotoxicity. Validate via target-specific assays (e.g., C3aR binding assays) to clarify mechanisms .

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